molecular formula C12H14N2O B8276327 3-Morpholin-4-yl-1H-indole

3-Morpholin-4-yl-1H-indole

Cat. No. B8276327
M. Wt: 202.25 g/mol
InChI Key: QYMXWTVUJMBIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595339B2

Procedure details

Add 1N solution of tetrabutylammonium fluoride (0.70 mL, 0.70 mmol) to a solution of 3-Morpholin-4-yl-1-triisopropylsilanyl-1H-indole (0.20 g, 0.56 mmol) in THF (2.0 mL). Stir at room temperature for 2 h, dilute with water, and extract with EtOAc. Wash EtOAc with saturated NaHCO3, water, dry (Na2SO4), and concentrate under vacuum. Purify the residue by flash chromatography using 20 to 80% of EtOAc in hexanes to give the title compound (0.10 g 89%). MS (ES) 203.1 (M+1)+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
3-Morpholin-4-yl-1-triisopropylsilanyl-1H-indole
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[N:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[N:27]([Si](C(C)C)(C(C)C)C(C)C)[CH:26]=2)[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>C1COCC1.O>[N:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[NH:27][CH:26]=2)[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
3-Morpholin-4-yl-1-triisopropylsilanyl-1H-indole
Quantity
0.2 g
Type
reactant
Smiles
N1(CCOCC1)C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash EtOAc with saturated NaHCO3, water, dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.